5-(2-Aminopropanoylamino)pentanoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Nitric Oxide Synthase Inhibition
S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid have shown potential in designing more potent inhibitors for nitric oxide synthases. Through the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles, 1,2,4-triazoles, and tetrazole under basic conditions, a series of 2-amino-5-azolylpentanoic acids were synthesized. These compounds, particularly 2-amino-5-(imidazol-1-yl)pentanoic acid, demonstrated significant potency against rat iNOS, rat nNOS, and a human-derived cNOS, suggesting their potential in therapeutic applications targeting nitric oxide synthases (Ulhaq et al., 1998).
Central Nervous System Effects
2-Pentanoylaminoacetic acid and its pharmaceutically suitable salts have been investigated for their potential effects on the central nervous system. These compounds have shown promise in treating various neurological conditions, including different forms of epilepsy, disninesiae, parkinsonism, memory troubles, psychic troubles, and cerebral anoxia, highlighting their significance in neuropharmacology (Bredereke & Lankenau, 2005).
Drug Discovery and Synthesis
The synthesis of novel 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine through a straightforward methodology has been reported. This synthesis process yielded a series of new compounds characterized by FTIR, NMR, and elemental analysis. The method's suitability for library synthesis in drug discovery underscores the compound's importance in pharmaceutical research and development (Zhang, Han, & Qiu, 2010).
Protein Incorporation and Imaging
The incorporation of trifluoroisoleucine into proteins in vivo has been explored, demonstrating the potential of fluorinated derivatives of isoleucine in protein engineering and functional studies. This research opens up new avenues for the use of 5-(2-Aminopropanoylamino)pentanoic acid; 2,2,2-trifluoroacetic acid derivatives in enhancing our understanding of protein structure and function (Wang, Tang, & Tirrell, 2003).
Safety and Hazards
作用機序
Target of Action
The primary target of the compound 5-(2-Aminopropanoylamino)pentanoic acid;2,2,2-trifluoroacetic acid, also known as EN300-7425888, is Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide .
Mode of Action
The compound interacts with nNOS through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism for the inactivation of nNOS involves oxidative demethylation with the resulting thiol coordinating to the cofactor heme iron .
Biochemical Pathways
The compound affects the nitric oxide synthesis pathway by inactivating nNOS . This inactivation disrupts the conversion of L-arginine to L-citrulline and nitric oxide, affecting downstream signaling processes that rely on nitric oxide as a second messenger .
Result of Action
The inactivation of nNOS by the compound leads to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the role of nitric oxide in specific physiological contexts .
特性
IUPAC Name |
5-(2-aminopropanoylamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.C2HF3O2/c1-6(9)8(13)10-5-3-2-4-7(11)12;3-2(4,5)1(6)7/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKXSFUDXDVQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。